molecular formula C16H18N6O3S B2659895 1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1787880-93-6

1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2659895
CAS No.: 1787880-93-6
M. Wt: 374.42
InChI Key: HCZNCOPYZVDNPD-UHFFFAOYSA-N
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Description

1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a chemical compound with the CAS Registry Number 1787880-93-6 and a molecular formula of C16H18N6O3S . This complex molecule features a quinoxaline core, a morpholine ring, and a methyl-pyrazole sulfonamide group, a combination that may be of significant interest in medicinal chemistry and drug discovery research. The pyrazole-sulfonamide moiety is a prominent structural motif known to serve as a pharmacophore in numerous pharmaceutically active compounds . Recent studies on related pyrazole-sulfonamide derivatives have explored their potential as antiproliferative agents, investigating their in vitro activity against various cell lines . Furthermore, sulfonamide-containing compounds are extensively researched as inhibitors for specific enzymes . Some quinoxaline derivatives have also been investigated in other research contexts, such as for their role as selective inhibitors of specific kinases, highlighting the potential of this chemical class in diverse research areas . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-methyl-N-(3-morpholin-4-ylquinoxalin-2-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S/c1-21-11-12(10-17-21)26(23,24)20-15-16(22-6-8-25-9-7-22)19-14-5-3-2-4-13(14)18-15/h2-5,10-11H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNCOPYZVDNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Quinoxaline synthesis: The quinoxaline moiety can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Morpholine attachment: The morpholine group can be introduced via nucleophilic substitution reactions.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares the 2-chloroacetamide backbone with several herbicides and bioactive molecules. Key analogs and their distinctions are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Target Compound C₁₂H₁₂ClNO₃S 285.75 4-Fluorophenyl, 1,1-dioxothiophen-3-yl Suspected herbicide (structural analogy)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.76 2,6-Diethylphenyl, methoxymethyl Herbicide (soil-applied)
Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) C₁₅H₂₂ClNO₂ 283.79 2-Ethyl-6-methylphenyl, 2-methoxy-1-methylethyl Pre-emergent herbicide
3-Methylphenyl Analog (2-chloro-N-(1,1-dioxothiophen-3-yl)-N-(3-methylphenyl)acetamide) C₁₃H₁₄ClNO₃S 299.77 3-Methylphenyl, 1,1-dioxothiophen-3-yl Research chemical (no reported uses)
N-(4-Bromophenyl)Acetamide C₈H₈BrNO 214.06 4-Bromophenyl Model compound for crystallography
Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to alkyl-substituted analogs like alachlor .

Molecular Weight and Solubility :

  • The target compound (285.75 g/mol) is lighter than metolachlor (283.79 g/mol) but heavier than alachlor (269.76 g/mol). Its XLogP3 (estimated ~1.7, similar to the 3-methylphenyl analog ) suggests moderate hydrophobicity, balancing soil adsorption and water solubility.

Biological Activity :

  • Alachlor and metolachlor inhibit very-long-chain fatty acid synthesis in weeds, a mechanism likely shared by the target compound due to structural homology .
  • The sulfone group may alter detoxification pathways, reducing susceptibility to glutathione-S-transferase-mediated resistance .

Environmental and Metabolic Considerations

  • Transformation Products (TPs) : S-Metolachlor TPs with hydroxyl or methyl groups show reduced toxicity compared to parent compounds . The target compound’s fluorine and sulfone groups may yield distinct TPs, necessitating environmental monitoring.
  • Persistence : Sulfone-containing compounds generally exhibit longer half-lives in aerobic soils compared to ethers (e.g., methoxy in alachlor) due to resistance to oxidative degradation .

Biological Activity

1-Methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core with a sulfonamide group and a morpholinoquinoxaline substituent. The structure can be represented as follows:

Chemical Structure C14H16N4O2S\text{Chemical Structure }\quad \text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This configuration contributes to its biological activity, particularly in inhibiting various enzymes and pathways involved in disease processes.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and cellular pathways. Research indicates that it may act as an inhibitor of protein glycation, which is significant in the context of diabetes and related complications . Additionally, its sulfonamide moiety plays a crucial role in the compound's interaction with target proteins.

Biological Activities

The compound has been investigated for various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole sulfonamides exhibit antiproliferative effects against several cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against U937 cells, with IC50 values indicating effective inhibition of cell proliferation .
  • Antibacterial and Antifungal Properties : The compound's structure suggests potential antibacterial and antifungal activities. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory Effects : Some studies indicate that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Study :
    • A recent study synthesized new pyrazole-4-sulfonamide derivatives and evaluated their antiproliferative activity against U937 cells. The results indicated that certain derivatives exhibited low cytotoxicity while effectively inhibiting cell growth .
    Compound IDIC50 (µM)Cytotoxicity
    MR-S1-1315Low
    MR-S1-530Low
  • Antimicrobial Activity :
    • Another case study assessed the antimicrobial properties of pyrazole derivatives against various pathogens. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in infection control .

Research Findings

Recent literature has highlighted the ongoing exploration of pyrazole derivatives for their diverse biological activities:

  • Inhibitory Effects on Glycation : Pyrazole sulfonamides have been identified as inhibitors of protein glycation, which is critical in managing diabetes-related complications .
  • Development of New Derivatives : Researchers continue to synthesize novel derivatives with improved efficacy and reduced toxicity profiles. The optimization of reaction conditions has led to higher yields of biologically active compounds .

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